molecular formula C18H22N2 B063972 2-(1-Benzhydrylazetidin-3-YL)ethanamine CAS No. 162698-43-3

2-(1-Benzhydrylazetidin-3-YL)ethanamine

Cat. No.: B063972
CAS No.: 162698-43-3
M. Wt: 266.4 g/mol
InChI Key: BSVIAHLFUOLJKY-UHFFFAOYSA-N
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Description

2-(1-Benzhydrylazetidin-3-YL)ethanamine is a chemical compound with the molecular formula C18H22N2 . It has an average mass of 266.381 Da and a monoisotopic mass of 266.178314 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 22 hydrogen atoms, and 2 nitrogen atoms . The exact spatial arrangement of these atoms forms the unique structure of the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not explicitly mentioned in the available resources . These properties can be determined through various experimental methods and can provide valuable information about the compound’s stability, reactivity, and suitability for various applications.

Properties

IUPAC Name

2-(1-benzhydrylazetidin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c19-12-11-15-13-20(14-15)18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18H,11-14,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVIAHLFUOLJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623980
Record name 2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162698-43-3
Record name 2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.7 g (21.7 mmol) of 3-cyanomethyl-1-benzhydryl azetidine was added slowly to a suspension of 2.9 g (76.0 mmol) of LiAlH4 in 80 mL of dry THF at roomtemperature. The reaction mixture was refluxed for 4 h. Excess hydride reagent was hydrolyzed by careful addition, with cooling, of NH4 Cl(aq), the gelatinous mixture was filtered and the filter cake was washed repeatedly with THF. The solvent was evaporated, the residue was dissolved in diethyl ether, washed with brine and dried with Na2SO4. Evaporation of the solvent gave 5.0 g (87%) of the title compound.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NH4 Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

5.7 g (21.7 mmol) of 3-cyanomethyl-1-benzhydryl azetidine was added slowly to a suspention of 2.9 g (76.0 mmol) of LiAlH4 in 80 mL of dry THF at roomtemperature. The reaction mixture was refluxed for 4 h. Excess hydride reagent was hydrolyzed by careful addition, with cooling, of NH4Cl(aq), the gelatinous mixture was filtered and the filter cake was washed repeatedly with THF. The solvent was evaporated, the residue was dissolved in diethyl ether, washed with brine and dried with Na2SO4. Evaporation of the solvent gave 5.0 g (87%) of the title compound. p (vi) 3-(N-tert-butyloxycarbonylaminoethyl)-1-benzhydryl azetidine
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

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